
Fulvestrant 3-Sulfate Sodium Salt
Vue d'ensemble
Description
Fulvestrant 3-Sulfate Sodium Salt is a derivative of Fulvestrant, a well-known estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by its molecular formula C32H46F5NaO6S2 and a molecular weight of 708.82 g/mol . This compound is a metabolite of Fulvestrant and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fulvestrant 3-Sulfate Sodium Salt involves several steps, starting from the parent compound, Fulvestrant. The process typically includes sulfonation reactions to introduce the sulfate group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality assessment .
Analyse Des Réactions Chimiques
Oxidation and Side-Chain Reactivity
The pentafuoropentylsulfinyl side chain of fulvestrant 3-sulfate is susceptible to further oxidation:
Oxidation Reactions :
Reaction Type | Reagents/Conditions | Product | Notes |
---|---|---|---|
Sulfoxide → Sulfone | Hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) | Pentafluoropentylsulfonyl derivative | Requires glacial acetic acid as catalyst; optimal at 20–30°C35. |
Thioether → Sulfoxide | Meta-chloroperbenzoic acid (mCPBA) | Sulfinyl intermediate | Epimeric purity >95% maintained54. |
Key Data :
-
Oxidation Efficiency :
Hydrolysis and Stability
The sulfate ester bond is stable under physiological pH but hydrolyzes under acidic or enzymatic conditions:
Hydrolysis Pathways :
-
Acidic Hydrolysis :
-
Conditions : 0.1M HCl, 60°C, 24h.
-
Product : Fulvestrant (free 3-OH) + sodium sulfate2.
-
-
Enzymatic Hydrolysis :
-
Sulfatases : Human steroid sulfatase (STS) cleaves the sulfate group in vivo4.
-
Stability Data :
Condition | Half-Life | Notes |
---|---|---|
pH 7.4 (37°C) | >30 days | Stable in plasma4. |
pH 2.0 (37°C) | 48h | Complete hydrolysis to fulvestrant2. |
Metabolic Reactions
In vivo, fulvestrant 3-sulfate undergoes:
-
Phase I Metabolism : Oxidation of the sulfinyl group to sulfone via cytochrome P450 enzymes[^5]4.
-
Phase II Metabolism : Glucuronidation at position 17β-hydroxyl, forming dual conjugates4.
Key Findings :
-
Steady-state plasma concentrations correlate with dosing regimens (HD/LD vs. AD)[^5].
-
Sulfate metabolites account for 15–20% of total excreted fulvestrant derivatives4.
Synthetic Impurities and Byproducts
Critical impurities identified during synthesis:
Impurity | Source | Control Method |
---|---|---|
Fulvestrant 3,17-disulfate | Over-sulfation | HPLC (limit: <0.1%)14. |
Sulfone derivatives | Over-oxidation | Reaction temperature control (0–5°C)3. |
Des-sulfate analog | Hydrolysis | Anhydrous synthesis conditions2. |
Applications De Recherche Scientifique
Pharmaceutical Research
Fulvestrant 3-Sulfate Sodium Salt is utilized as a reference standard in pharmacokinetic studies. Its well-defined structure and known properties allow researchers to:
- Calibrate instruments : It aids in ensuring accuracy in measurements during experiments.
- Validate test methods : Researchers can confirm the reliability of their analytical techniques.
- Quantify Fulvestrant : The compound is essential for determining the concentration of Fulvestrant in biological samples and drug formulations.
Cancer Therapy
The primary application of this compound lies in its function as an estrogen receptor antagonist . It plays a crucial role in inhibiting estrogen's effects on target tissues, which is vital for treating estrogen-dependent cancers. The compound has been shown to retain some activity against estrogen receptors, albeit less potent than Fulvestrant itself. This characteristic makes it significant in:
- Inhibiting tumor growth : By blocking estrogen signaling pathways, it prevents the proliferation of hormone-sensitive tumors.
- Drug interaction studies : Research indicates that it interacts with various enzymes involved in drug metabolism, such as cytochrome P450 enzymes, which is critical for understanding potential drug-drug interactions.
Comparative Analysis with Other Compounds
A comparative analysis highlights the structural and functional differences between this compound and other related compounds used in hormone therapy:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Fulvestrant | Estrogen receptor antagonist | Strong inhibition of estrogen signaling | Parent compound with higher potency |
Tamoxifen | Selective estrogen receptor modulator | Partial agonist/antagonist | Used primarily for prevention and treatment of breast cancer |
Anastrozole | Aromatase inhibitor | Reduces estrogen production | Different mechanism targeting aromatase enzyme |
Letrozole | Aromatase inhibitor | Reduces circulating estrogen levels | Similar mechanism as Anastrozole |
This compound's unique dual role as both a metabolite and an active compound contributes to its therapeutic effectiveness.
Case Studies
Several clinical studies have documented the effectiveness of Fulvestrant in treating advanced breast cancer:
- A study comparing Fulvestrant 500 mg with 250 mg demonstrated that the higher dosage significantly increased progression-free survival (PFS) without additional toxicity. The results indicated a 20% reduction in the risk of disease progression for patients receiving the higher dose .
- In a Compassionate Use Programme (CUP), Fulvestrant was administered to postmenopausal women with advanced breast cancer who had progressed after prior endocrine therapy. The results supported its efficacy and tolerability across diverse patient profiles, including those with visceral metastases .
Synthesis and Analytical Techniques
The synthesis of this compound involves specific organic synthesis techniques that ensure the selective addition of sulfate groups while maintaining the structural integrity of the Fulvestrant molecule. This process is essential for developing formulations that meet regulatory standards for safety and efficacy .
Mécanisme D'action
Fulvestrant 3-Sulfate Sodium Salt exerts its effects by binding to estrogen receptors, thereby inhibiting estrogen signaling. This leads to the downregulation and degradation of estrogen receptors, preventing estrogen from exerting its proliferative effects on hormone-dependent cancer cells. The compound’s molecular targets include estrogen receptors, and it disrupts pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fulvestrant: The parent compound, used in the treatment of hormone receptor-positive breast cancer.
Tamoxifen: Another estrogen receptor antagonist used in breast cancer treatment.
Raloxifene: A selective estrogen receptor modulator with similar applications.
Uniqueness
Fulvestrant 3-Sulfate Sodium Salt is unique due to its specific sulfate group, which influences its solubility, stability, and metabolic profile. This makes it particularly useful in research settings where these properties are critical .
Activité Biologique
Fulvestrant 3-sulfate sodium salt is a derivative of fulvestrant, a selective estrogen receptor downregulator (SERD) primarily used in the treatment of estrogen receptor-positive (ER+) metastatic breast cancer. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.
Fulvestrant is characterized by its unique chemical structure, which includes a sulfoxide moiety that contributes to its pharmacological properties. The sodium salt form enhances its solubility and bioavailability. Fulvestrant acts by binding to estrogen receptors, leading to receptor downregulation and inhibition of estrogen-mediated signaling pathways, which are crucial for the growth of certain breast cancers.
Pharmacokinetics
Fulvestrant exhibits a complex pharmacokinetic profile:
- Absorption : Administered intramuscularly, fulvestrant shows good absorption with peak plasma concentrations reached within 24 hours.
- Distribution : It is highly protein-bound (approximately 98.83% in human plasma) and distributes widely in tissues, particularly in the liver and kidneys.
- Metabolism : Fulvestrant undergoes extensive metabolism through glucuronidation and sulfation, primarily at the C-3 position, resulting in inactive metabolites that are rapidly excreted .
- Elimination : The elimination half-life is approximately 40 days, allowing for sustained therapeutic effects with monthly dosing regimens.
Dose-Dependent Effects
Research indicates that fulvestrant's biological activity is dose-dependent. Studies have shown that higher doses (500 mg) lead to significantly greater downregulation of estrogen receptors compared to lower doses (250 mg). This was evidenced by reduced Ki67 expression, a marker of cell proliferation, indicating effective tumor growth inhibition .
Clinical Efficacy
Fulvestrant has demonstrated substantial clinical efficacy in treating ER+ metastatic breast cancer:
- In trials comparing fulvestrant with anastrozole, the median time to progression (TTP) was longer for fulvestrant (5.5 months vs. 4.1 months for anastrozole) with an overall response rate (ORR) of 19.2% compared to 16.5% for anastrozole .
- Fulvestrant combined with palbociclib (a CDK4/6 inhibitor) showed improved outcomes, with a median TTP of 11 months compared to 4.6 months for placebo .
Case Studies
A retrospective analysis involving postmenopausal women with advanced breast cancer highlighted the effectiveness of fulvestrant as a second-line therapy after multiple endocrine treatments. The study reported a disease control rate (DCR) of 40.5%, with partial responses observed in 16% of patients .
Comparative Analysis of Fulvestrant Formulations
The following table summarizes key findings from studies comparing different formulations and dosages of fulvestrant:
Study | Dosage | Median TTP (months) | Overall Response Rate (%) | Comments |
---|---|---|---|---|
CONFIRM | 250 mg | 3.7 | 7.4 | Compared with exemestane |
NEWEST | 500 mg | 5.5 | 19.2 | Higher efficacy noted |
Palbociclib Combination | Fulvestrant + Palbociclib | 11 | Not specified | Significant improvement over placebo |
Propriétés
IUPAC Name |
sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28+,29-,30+,44?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLFPWNDJLPFT-QPCOUQCRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46F5NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635787 | |
Record name | Fulvestrant 3-Sulfate Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403656-83-7 | |
Record name | Fulvestrant 3-Sulfate Sodium Salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.